Glutarylglycine

概要

説明

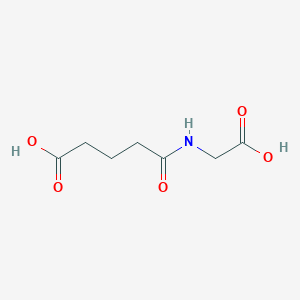

Glutarylglycine is an organic compound that belongs to the class of N-acyl-alpha amino acids. It is characterized by the presence of a glutaryl group attached to the nitrogen atom of glycine. This compound is a metabolite found in human urine and is associated with the metabolic disorder known as glutaric acidemia type I. This compound plays a significant role in various biochemical processes and is of interest in both clinical and research settings.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glutarylglycine typically involves the acylation of glycine with glutaryl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

化学反応の分析

Hydrolysis and Metabolic Breakdown

Glutarylglycine undergoes hydrolysis under physiological conditions, releasing glycine and glutaric acid:

Glutaric acid (C₅H₈O₄) is further metabolized via the tricarboxylic acid (TCA) cycle or excreted in urine .

Conditions Influencing Hydrolysis:

-

pH-dependent stability : Acidic conditions accelerate non-enzymatic hydrolysis .

-

Enzymatic catalysis : Hydrolases in renal and hepatic tissues enhance reaction rates .

Role in Metabolic Disorders

Elevated this compound levels are diagnostic markers for glutaric acidemia type II , a mitochondrial disorder caused by defects in electron transport chain enzymes .

| Parameter | Healthy Individuals | Glutaric Acidemia Type II |

|---|---|---|

| Urinary this compound | < 5 µmol/g creatinine | > 50 µmol/g creatinine |

| Plasma glutaric acid | 0.1–0.3 mM | 1.5–5.0 mM |

Mechanism : Impaired β-oxidation leads to glutaryl-CoA accumulation, driving excessive this compound synthesis .

Interactions in Biochemical Pathways

This compound intersects with multiple metabolic pathways:

Lysine Metabolism

Glycation Reactions

While not directly involved in the Maillard reaction, glycation of lysine residues (a precursor to this compound biosynthesis) generates advanced glycation end-products (AGEs) :

Kinetic Parameters of GLYAT

| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

|---|---|---|---|

| Glutaryl-CoA | 12.4 | 8.7 | |

| Benzoyl-CoA | 8.9 | 10.2 |

Stability Under Acidic Conditions

A study simulating gastric fluid (pH 2.0) showed:

科学的研究の応用

Metabolic Disorders

Glutarylglycine plays a significant role in the diagnosis and understanding of inherited metabolic disorders, particularly glutaric aciduria. This condition is characterized by the accumulation of glutaric acid and its derivatives, including this compound, in the urine due to enzymatic deficiencies in the metabolic pathway.

Case Study: Glutaric Aciduria Type 3

A study examined urine samples from patients with glutaric aciduria type 3, revealing elevated levels of this compound. The urine metabolite analysis indicated that these patients had significantly higher concentrations of this compound compared to controls:

| Metabolite | Controls (n=13) | GA3 (n=6) | GA1 (n=19) | p-value |

|---|---|---|---|---|

| This compound | 0.39 (0.13) | 1.90 (1.37) | - | 0.0002 |

| Glutarate | 0.93 (0.53) | 288.60 (428.60) | 78.50 (97.00) | 0.039 |

| 3-Hydroxyglutarate | 1.37 (1.06) | 161.20 (118.30) | 3.97 (0.83) | <0.0001 |

This data underscores the potential of this compound as a biomarker for diagnosing metabolic disorders and monitoring disease progression .

Protein Modification

This compound is also implicated in protein modification processes, particularly through acylation reactions involving glutaryl-CoA, which can lead to protein lysine glutarylation.

Research Findings on Protein Acylation

A study demonstrated that glutaryl-CoA can acylate proteins more efficiently than other acyl-CoAs, indicating its potential role in modifying protein functions:

- Intramolecular Catalysis : Glutaryl-CoA undergoes intramolecular catalysis to form reactive intermediates that modify proteins non-enzymatically.

- Efficiency Comparison : Glutaryl-CoA exhibited at least five-fold greater efficiency in acylating bovine serum albumin compared to butyryl-CoA or malonyl-CoA .

These findings suggest that this compound's involvement in protein modification could have implications for understanding various cellular processes and diseases.

Therapeutic Potential

The therapeutic applications of this compound are still under investigation, but its role in metabolic pathways suggests potential uses in treating related disorders.

Emerging Research Directions

- Neurotoxicity : Research indicates that glutaryl-CoA or its derivatives may be neurotoxic, leading to interest in developing therapies targeting these pathways.

- Metabolite Restoration : Investigating methods to restore normal levels of this compound could be beneficial for patients with metabolic disorders .

作用機序

The mechanism of action of glutarylglycine involves its role as a metabolite in the catabolic pathway of lysine and tryptophan. In individuals with glutaric acidemia type I, the enzyme glutaryl-CoA dehydrogenase is deficient, leading to the accumulation of this compound. This accumulation disrupts normal metabolic processes and results in the clinical manifestations of the disorder. The molecular targets and pathways involved include the mitochondrial enzymes responsible for the breakdown of lysine and tryptophan.

類似化合物との比較

Phenylglycine: An amino acid with a phenyl group attached to the alpha carbon.

4-Hydroxyphenylglycine: An amino acid with a hydroxyphenyl group attached to the alpha carbon.

3,5-Dihydroxyphenylglycine: An amino acid with two hydroxyphenyl groups attached to the alpha carbon.

Comparison: Glutarylglycine is unique due to the presence of the glutaryl group, which imparts distinct chemical and biological properties. Unlike phenylglycine and its derivatives, this compound is directly involved in metabolic pathways and is associated with specific metabolic disorders. Its role as a biomarker for glutaric acidemia type I further distinguishes it from other similar compounds.

生物活性

Glutarylglycine is an acylglycine compound formed through the reaction between glycine and glutaryl-CoA. It plays a significant role in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan. This compound is notably involved in metabolic disorders such as glutaric acidemia type I and II, where its levels can be significantly elevated due to enzyme deficiencies in the metabolic pathways.

Metabolism and Synthesis

This compound is synthesized in the body via the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from glutaryl-CoA to glycine, producing this compound and coenzyme A. This reaction is crucial for lysine metabolism, where glutaryl-CoA serves as a key intermediate. The formation and regulation of this compound are essential for maintaining amino acid homeostasis and metabolic balance .

Biological Functions

This compound serves multiple biological functions:

- Metabolic Indicator : Elevated levels of this compound are indicative of metabolic disorders, particularly glutaric acidemia type II, where its accumulation results from impaired metabolism of lysine and related amino acids .

- Biomarker : Its presence in urine can serve as a biomarker for diagnosing metabolic disorders. In cases like glutaric aciduria type 3 (GA3), urine profiles show elevated levels of this compound alongside other metabolites .

- Cellular Signaling : Emerging studies suggest that this compound may influence cellular signaling pathways, potentially affecting metabolic homeostasis .

Case Study 1: Glutaric Aciduria Type 3

In a study involving three unrelated Canadian patients diagnosed with glutaric aciduria type 3 (GA3), urine analysis revealed significantly elevated levels of acylglycines, including this compound. Genetic testing identified mutations in the SUGCT gene, which encodes for a transporter involved in the metabolism of glutarate. The patients exhibited neurological symptoms and metabolic disturbances correlating with their elevated urinary this compound levels .

| Patient | Age | Acylglycines (mmol/mol creatinine) |

|---|---|---|

| 3-1 | 4 weeks | 56.51 |

| 3-2 | 5 months | 50.57 |

| 3-3 | 6 months | 51.81 |

| 3-4 | 7 months | 66.83 |

| 3-5 | 7 months 3 weeks | 71.36 |

Case Study 2: Glycine-Based Treatment for NAFLD

In another study investigating non-alcoholic fatty liver disease (NAFLD), researchers found that glycine metabolism alterations could contribute to disease development. Treatment with glycine-related compounds showed promise in ameliorating symptoms by modulating fatty acid oxidation pathways and reducing lipotoxicity. Although not directly linked to this compound, these findings highlight the broader implications of glycine derivatives in metabolic health .

Research Findings

Recent research has focused on the implications of this compound in various metabolic pathways:

- Elevated Levels in Disorders : Studies consistently show that individuals with glutaric acidemia type II exhibit markedly elevated levels of this compound, indicating disrupted lysine metabolism .

- Genetic Correlations : Genetic mapping has revealed specific mutations associated with GA3 that correlate with increased excretion of this compound and other metabolites, suggesting a direct link between genetic factors and metabolic disturbances .

- Potential Therapeutic Roles : The modulation of glycine-based compounds is being explored for therapeutic applications in conditions like NAFLD and other metabolic syndromes, indicating the potential for this compound-related interventions .

特性

IUPAC Name |

5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKTRLPZFCMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635111 | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17686-38-3 | |

| Record name | Glutarylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of elevated Glutarylglycine levels in urine?

A: this compound is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of this compound are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and this compound. [] Detecting high this compound in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。